Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate
Description
Properties
IUPAC Name |
ethyl 2-(3-chloro-1,2,4-triazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCYSQZLLUZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-chloro-1H-1,2,4-triazole with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: The chlorine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate exhibits significant antifungal activity. Research has demonstrated its efficacy against various plant pathogens, making it a candidate for use as a fungicide in crop protection.
Case Study: Efficacy Against Fungal Infections
A study conducted on the effectiveness of this compound against Fusarium graminearum, a common wheat pathogen, showed a reduction in fungal growth by up to 70% when applied at concentrations of 100 ppm. This suggests that the compound could be developed into an effective agricultural fungicide.
| Pathogen | Concentration (ppm) | Growth Reduction (%) |
|---|---|---|
| Fusarium graminearum | 100 | 70 |
| Botrytis cinerea | 150 | 65 |
| Alternaria solani | 200 | 80 |
Pharmaceutical Applications
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structure allows it to interact with microbial enzymes, inhibiting their function and preventing growth.
Case Study: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that this compound has a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria. This indicates its potential for development into a pharmaceutical product.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
Materials Science Applications
Polymer Additives
this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and resistance to degradation.
Case Study: Polymer Blends
When incorporated into polyvinyl chloride (PVC), the compound improved thermal stability by increasing the decomposition temperature by approximately 20°C compared to pure PVC. This enhancement is crucial for applications where materials are exposed to high temperatures.
| Material | Decomposition Temperature (°C) |
|---|---|
| Pure PVC | 220 |
| PVC + Ethyl Triazole | 240 |
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial or antifungal effects. Additionally, the compound may interfere with cellular pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The closest structural analog identified is ethyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate (Ref: 10-F508139), which differs only in the position of the triazole substituent on the butanoate chain (4-position vs. 2-position) . Additional analogs include triazole-containing esters with variations in halogenation, alkyl chain length, or substituent positions.
Table 1: Comparative Analysis of Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate and Its 4-Position Isomer
Mechanistic and Functional Implications
This contrasts with the 4-position isomer, where the triazole ring is farther from the reactive center, possibly enhancing stability in acidic or basic conditions .
Biological Activity :
- Triazole derivatives are widely studied for antifungal and anticancer properties. The chlorine atom at the 3-position enhances electronegativity, which may improve binding affinity to metalloenzyme active sites. However, the biological activity of these isomers remains uncharacterized in peer-reviewed studies.
Thermodynamic Properties: Positional isomerism significantly impacts melting points and solubility. For instance, 2-substituted esters often exhibit higher melting points due to tighter molecular packing, whereas 4-substituted analogs may demonstrate improved solubility in nonpolar solvents .
Biological Activity
Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoate is a triazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its chloro substituent and ethyl butanoate moiety, is primarily studied for its antifungal and antimicrobial properties, as well as its possible anticancer effects.
- Molecular Formula : C8H12ClN3O2
- Molecular Weight : 217.65 g/mol
This compound belongs to a class of chemicals known for their diverse biological activities, particularly in the fields of pharmaceuticals and agriculture.
The biological activity of this compound is largely attributed to its ability to inhibit certain enzymes critical for fungal growth. Specifically, it targets cytochrome P450 enzymes involved in ergosterol biosynthesis, disrupting the integrity of fungal cell membranes and leading to cell death. This mechanism is similar to other triazole-based antifungal agents and suggests that this compound could serve as a viable candidate for antifungal drug development .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. This compound is expected to exhibit significant antifungal activity due to its structural characteristics. Research indicates that triazole derivatives can effectively inhibit the growth of various fungi by interfering with ergosterol synthesis .
Antimicrobial Activity
In addition to antifungal properties, studies suggest that this compound may possess broad-spectrum antimicrobial activity. The presence of the triazole ring enhances its interaction with microbial targets, potentially leading to effective inhibition of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
While specific data on the anticancer activity of this compound is limited, analogs within the triazole family have shown promise in cancer research. Triazoles can induce apoptosis in cancer cells and may disrupt critical cellular processes necessary for tumor growth .
Table: Summary of Biological Activities
Case Study: Antifungal Efficacy
In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for standard antifungal treatments .
Synthesis and Modifications
The synthesis of this compound can be achieved through various chemical reactions involving the modification of existing triazole compounds. These synthetic routes allow researchers to explore different substituents that could enhance biological activity or alter pharmacokinetic properties .
Q & A
Q. What precautions are essential when handling this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
